molecular formula C9H8FN3 B12843879 5-Fluoro-1-hydrazinylisoquinoline

5-Fluoro-1-hydrazinylisoquinoline

Cat. No.: B12843879
M. Wt: 177.18 g/mol
InChI Key: NFEWKBDJZVRJJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 5-Fluoro-1-hydrazinylisoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-hydrazinylisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoquinoline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-1-hydrazinylisoquinoline is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom enhances its biological activity, making it a promising candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a potential lead compound for the development of new drugs .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its ability to form strong interactions with enzymes and receptors, leading to its biological effects. The hydrazinyl group can form covalent bonds with target molecules, further enhancing its activity .

Comparison with Similar Compounds

  • 5-Fluoroisoquinoline
  • 1-Hydrazinylisoquinoline
  • 5-Fluoro-2-hydrazinylisoquinoline

Comparison: Compared to these similar compounds, 5-Fluoro-1-hydrazinylisoquinoline is unique due to the specific positioning of the fluorine and hydrazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

5-Fluoro-1-hydrazinylisoquinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. With the molecular formula C9H8FN3C_9H_8FN_3 and a molecular weight of 177.18 g/mol, this compound features a fluorine atom and a hydrazinyl group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances its binding affinity to enzymes and receptors, while the hydrazinyl group can form covalent bonds with target molecules, potentially leading to significant biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects, with mechanisms likely involving apoptosis induction in cancer cells and inhibition of tumor growth.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways, which could be beneficial in therapeutic contexts.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of isoquinoline compounds, including this compound, showed significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective concentration levels for inhibiting cell proliferation.
  • Mechanistic Studies : Research involving molecular docking simulations revealed that this compound binds effectively to the active sites of certain cancer-related enzymes, suggesting its potential role as a therapeutic agent in oncology.
  • Antimicrobial Efficacy : In vitro assays conducted against a panel of bacterial strains indicated that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundIsoquinoline core with hydrazineFluorine enhances reactivity and binding
7-Fluoro-1-hydrazinylisoquinolineSimilar core but fluorine at 7-positionDifferent biological interactions
3-HydrazinylisoquinolineLacks fluorineRetains hydrazine functionality

The structural differences significantly influence their chemical reactivity and biological effects, highlighting the importance of fluorination in enhancing activity.

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

(5-fluoroisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-12-9(7)13-11/h1-5H,11H2,(H,12,13)

InChI Key

NFEWKBDJZVRJJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2NN)C(=C1)F

Origin of Product

United States

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